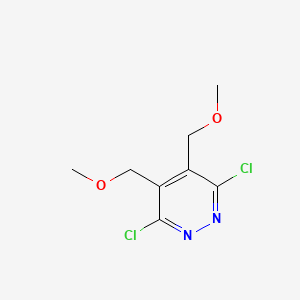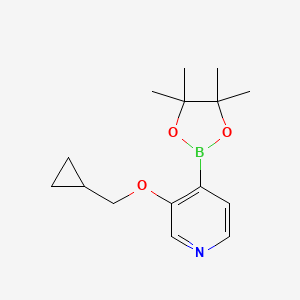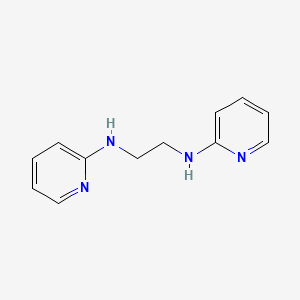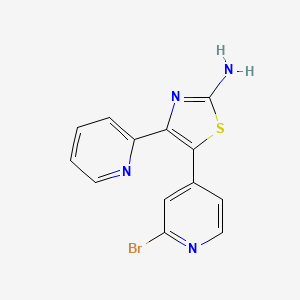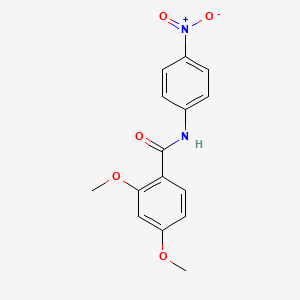
2,4-dimethoxy-N-(4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-N-(4-nitrophenyl)benzamide is a compound belonging to the benzamide class, characterized by the presence of methoxy groups at the 2 and 4 positions of the benzene ring and a nitrophenyl group attached to the amide nitrogen. Benzamides are significant in both organic and biological chemistry due to their diverse applications, including pharmaceutical and industrial uses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for benzamides often involve the direct condensation of carboxylic acids and amines. This process can be enhanced using catalysts such as diatomite earth immobilized with ionic liquids and zirconium chloride under ultrasonic irradiation, providing a green and efficient pathway .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxy-N-(4-nitrophenyl)benzamide: Similar structure with methoxy groups at the 2 and 3 positions.
N-(4-Methoxyphenyl)-2,4-dinitro-N-phenylbenzamide: Contains additional nitro groups and a methoxyphenyl group.
2-Iodo-N-methyl-N-(4-nitrophenyl)benzamide: Contains an iodine atom and a methyl group instead of methoxy groups
Uniqueness
2,4-Dimethoxy-N-(4-nitrophenyl)benzamide is unique due to the specific positioning of its methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C15H14N2O5 |
|---|---|
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-7-8-13(14(9-12)22-2)15(18)16-10-3-5-11(6-4-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI-Schlüssel |
GKSSIVHJZBICRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


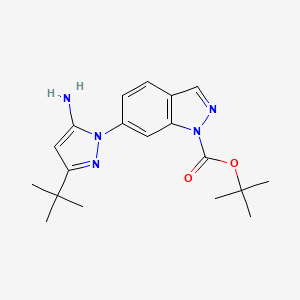
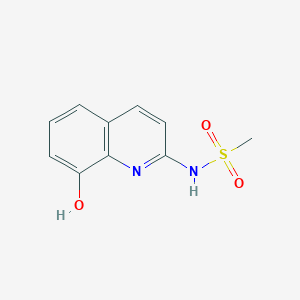
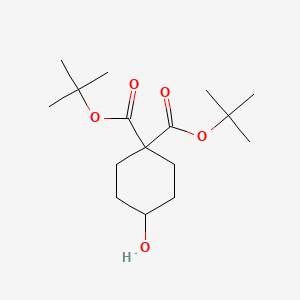
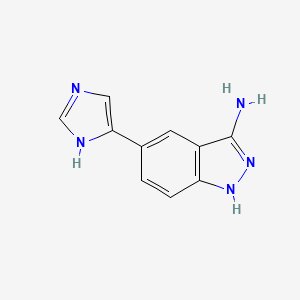
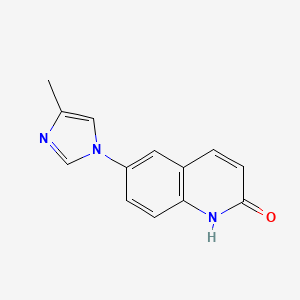
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
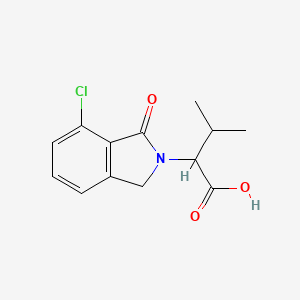
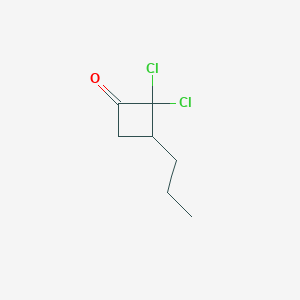
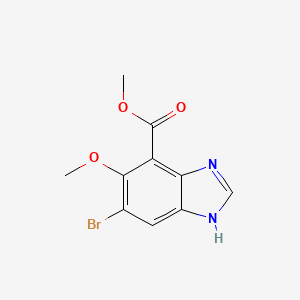
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
